l-Proline, N-(4-fluorobenzoyl)-, methyl ester
Overview
Description
Methyl 1-(4-fluorobenzoyl)prolinate is an organic compound that belongs to the class of proline derivatives It is characterized by the presence of a fluorobenzoyl group attached to the nitrogen atom of the proline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of l-Proline, N-(4-fluorobenzoyl)-, methyl ester typically involves the reaction of 4-fluorobenzoyl chloride with methyl prolinate in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. Common bases used in this reaction include triethylamine or pyridine. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts such as copper triflate can also be employed to facilitate the Friedel-Crafts acylation process, which is a key step in the synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-fluorobenzoyl)prolinate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives .
Scientific Research Applications
Methyl 1-(4-fluorobenzoyl)prolinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of l-Proline, N-(4-fluorobenzoyl)-, methyl ester involves its interaction with specific molecular targets. The fluorobenzoyl group can participate in hydrogen bonding and hydrophobic interactions with proteins, influencing their structure and function. The proline ring can also contribute to the conformational stability of the compound, enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Methyl 1-(4-fluorobenzoyl)prolinate can be compared with other proline derivatives such as methyl 1-(4-chlorobenzoyl)prolinate and methyl 1-(4-methylbenzoyl)prolinate. These compounds share similar structural features but differ in the substituents on the benzoyl ring. The presence of different substituents can influence the chemical reactivity and biological activity of these compounds. For example, the fluorine atom in l-Proline, N-(4-fluorobenzoyl)-, methyl ester can enhance its lipophilicity and metabolic stability compared to its chloro and methyl analogs .
Conclusion
Methyl 1-(4-fluorobenzoyl)prolinate is a versatile compound with significant potential in various fields of research. Its unique structural features and reactivity make it a valuable tool in the synthesis of complex organic molecules and the study of biological systems. Further research into its properties and applications is likely to yield new insights and advancements in science and industry.
Properties
IUPAC Name |
methyl 1-(4-fluorobenzoyl)pyrrolidine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO3/c1-18-13(17)11-3-2-8-15(11)12(16)9-4-6-10(14)7-5-9/h4-7,11H,2-3,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPGJZSAXQQSQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1C(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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